Oxocamphor
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Overview
Description
Oxocamphor, also known as 3,3,6-trimethyl-2-oxabicyclo[2.2.1]heptan-7-one, is a bicyclic ketone derived from camphor. It is a white crystalline solid with a characteristic camphor-like odor. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the treatment of heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxocamphor can be synthesized from camphor through a multi-step process involving bromination, reduction, esterification, hydrolysis, and oxidation. The overall yield of this six-step procedure is approximately 10% . The steps are as follows:
Bromination: Camphor is brominated to form 3,9-dibromocamphor.
Reduction: The dibromocamphor is reduced to form 3,9-dibromocamphor alcohol.
Esterification: The alcohol is esterified to form an ester intermediate.
Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.
Oxidation: The carboxylic acid is oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but optimized for higher yields and reduced reaction times. The use of catalysts and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Oxocamphor undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form camphoric acid.
Reduction: It can be reduced to form camphor or borneol.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Camphor, borneol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Oxocamphor has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in treating heart failure.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
Oxocamphor exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in metabolic processes, such as 6-oxocamphor hydrolase, which catalyzes the cleavage of this compound to form beta-campholinic acid . This reaction involves a retro-Claisen mechanism, where the carbon-carbon bond in the bicyclic structure is cleaved .
Comparison with Similar Compounds
Camphor: A related bicyclic ketone with similar structural features but different chemical properties.
Borneol: A reduction product of camphor, used in traditional medicine and as a fragrance.
Isoborneol: An isomer of borneol with similar applications.
Uniqueness of Oxocamphor: this compound is unique due to its specific chemical structure and reactivity. Unlike camphor, this compound can undergo specific oxidation and reduction reactions to form unique products such as camphoric acid and beta-campholinic acid .
Properties
CAS No. |
6004-71-3 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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